molecular formula C13H9ClN2 B3286000 2-(Chloromethyl)-4-phenylnicotinonitrile CAS No. 817555-70-7

2-(Chloromethyl)-4-phenylnicotinonitrile

Cat. No. B3286000
CAS RN: 817555-70-7
M. Wt: 228.67 g/mol
InChI Key: MZYNQMASANZKCV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-phenylnicotinonitrile, also known as CPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPN is a member of the nicotinonitrile family and is a white crystalline powder with a molecular weight of 247.72 g/mol.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-phenylnicotinonitrile is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a potential treatment for diabetes. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Chloromethyl)-4-phenylnicotinonitrile is its versatility. It can be used in a wide range of experiments and has been shown to be effective in various animal models. However, one of the main limitations of this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on 2-(Chloromethyl)-4-phenylnicotinonitrile. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and could potentially be used as a chemotherapy drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Scientific Research Applications

2-(Chloromethyl)-4-phenylnicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(chloromethyl)-4-phenylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-8-13-12(9-15)11(6-7-16-13)10-4-2-1-3-5-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYNQMASANZKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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